5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and therapeutic potential. This particular compound features a cyclopropyl group, a thiophene ring, and a pyridine ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the cyclopropyl, thiophene, and pyridine groups. Common synthetic routes may include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using hydroxylamine and acetic anhydride.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl bromide in the presence of a base like sodium hydride.
Attachment of the Thiophene and Pyridine Rings: These groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with various enzymes and receptors, modulating their activity. The compound may bind to specific molecular targets, such as kinases or ion channels, and alter their function, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide: Similar structure but with a different substitution pattern on the thiophene ring.
2-(pyridin-2-yl)pyrimidine derivatives: Share the pyridine ring but differ in the rest of the structure.
Uniqueness
5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is unique due to its specific combination of functional groups and rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-cyclopropyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(14-8-15(22-20-14)11-3-4-11)19-9-12-2-1-6-18-16(12)13-5-7-23-10-13/h1-2,5-8,10-11H,3-4,9H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMOSXCBTOFMGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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